溴己新相关化合物 2 HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromhexine Related Compound 2 Hydrochloride is a derivative of bromhexine, a mucolytic agent used to treat respiratory disorders associated with excessive mucus secretion. Bromhexine itself is derived from the Adhatoda vasica plant and is known for its ability to decrease the viscosity of mucus, thereby enhancing mucus clearance and improving breathing .

科学研究应用

Bromhexine Related Compound 2 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on cellular processes and mucus secretion.

Medicine: Investigated for its potential use in treating respiratory diseases and its role in enhancing the efficacy of other therapeutic agents.

Industry: Utilized in the formulation of cough syrups and other respiratory medications

作用机制

Target of Action

Bromhexine Related Compound 2 HCl, also known as Bromhexine, primarily targets the mucus in the respiratory tract . It is a mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion . It aids in the clearance of excess mucus, improving breathing and reducing cough .

Mode of Action

Bromhexine acts on the respiratory tract by modifying mucus viscosity and enhancing its clearance . It is secretolytic, increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous . This contributes to a secretomotoric effect, allowing the cilia to more easily transport the phlegm out of the lungs .

Biochemical Pathways

Bromhexine enhances mucus transport by reducing mucus viscosity and by activating the ciliated epithelium (mucociliary clearance) . In clinical studies, bromhexine showed a secretolytic and secretomotor effect in the bronchial tract area, which facilitates expectoration and eases cough .

Pharmacokinetics

The pharmacokinetic data for oral Bromhexine show that the adult maximum blood concentration (C max) with oral administration of 8 mg Bromhexine is 22.50 ± 7.50 μg/L . The concentration in the parenchymal tissue of the lung is 54–132.75 ng/mL, far less than the concentration of target cells .

Result of Action

The result of Bromhexine’s action is the reduction of mucus viscosity and the enhancement of mucus clearance in the respiratory tract . This leads to improved breathing and reduced cough . It has been shown to increase the proportion of serous bronchial secretion, making it more easily expectorated .

Action Environment

The action of Bromhexine is influenced by the environment within the respiratory tract. It is formulated to address respiratory conditions characterized by excessive mucus production and impaired clearance . Bromhexine HCl, the active ingredient, acts on the respiratory tract by modifying mucus viscosity and enhancing its clearance . This mechanism supports improved airway hygiene, reduced cough severity, and enhanced expectoration .

生化分析

Biochemical Properties

Bromhexine Related Compound 2 HCl, like Bromhexine, is likely to play a role in biochemical reactions related to mucus regulation. Bromhexine affects the mucosal rheological properties by limiting the synthesis of glycoproteins that are released to the mucus and change its viscosity . It also causes the depolarization of macromolecules .

Cellular Effects

Bromhexine and its related compounds may have significant effects on various types of cells, particularly those in the respiratory tract. It has been found to enhance the secretion of various mucus components by modifying the physicochemical characteristics of mucus . These changes, in turn, increase mucociliary clearance and reduce cough .

Molecular Mechanism

Bromhexine, from which it is derived, is known to act as a potent inhibitor of transmembrane serine protease 2 (TMPRSS2) . TMPRSS2 plays a key role in SARS-CoV-2 binding to the host cell receptor, thereby achieving viral invasion and infection .

Temporal Effects in Laboratory Settings

The temporal effects of Bromhexine Related Compound 2 HCl in laboratory settings are not well-documented. Bromhexine, the parent compound, has been studied for its effects over time. For instance, it has been used in clinical trials for COVID-19 patients, with the primary outcomes being mortality within 28 days of hospitalization, rate of intubation, and clinical improvement .

Dosage Effects in Animal Models

For instance, in dogs and cats, Bromhexine has been used as a mucolytic agent .

Metabolic Pathways

Bromhexine is known to be metabolized by the liver to ambroxol .

Transport and Distribution

After intravenous administration, Bromhexine was rapidly and widely distributed throughout the body .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bromhexine Related Compound 2 Hydrochloride involves multiple steps, starting from the precursor compounds. The primary synthetic route includes the bromination of aniline derivatives, followed by cyclohexylation and methylation reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of Bromhexine Related Compound 2 Hydrochloride typically involves large-scale chemical synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反应分析

Types of Reactions: Bromhexine Related Compound 2 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other halogens or functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone

Major Products Formed: The major products formed from these reactions include various brominated and de-brominated derivatives, which can have different pharmacological properties .

相似化合物的比较

Ambroxol Hydrochloride: A metabolite of bromhexine with similar mucolytic properties.

Guaifenesin: Another expectorant used to reduce mucus viscosity.

Acetylcysteine: A mucolytic agent that breaks down mucus by disrupting disulfide bonds in mucoproteins

Uniqueness: Bromhexine Related Compound 2 Hydrochloride is unique due to its dual action of reducing mucus viscosity and enhancing mucus clearance. Its ability to act on both the physical properties of mucus and the cellular mechanisms involved in mucus secretion sets it apart from other mucolytic agents .

属性

CAS 编号 |

32193-43-4 |

|---|---|

分子式 |

C14H22BrCl3N2 |

分子量 |

404.61 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

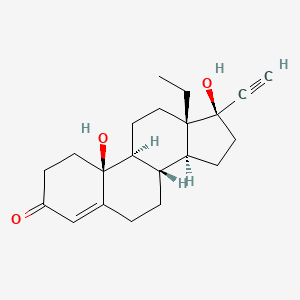

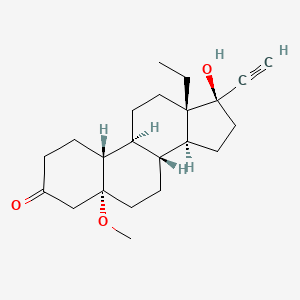

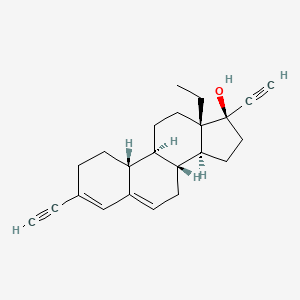

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)